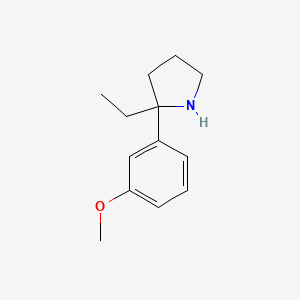

2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in the realms of organic synthesis and medicinal chemistry. nih.govresearchgate.netnih.govfrontiersin.org Its significance stems from several key attributes that make it an attractive component in the design of bioactive molecules.

One of the most critical features of the pyrrolidine core is its three-dimensional nature, a consequence of the sp³-hybridized carbon atoms within the ring. This non-planar structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net The puckered conformation of the pyrrolidine ring, often described as "pseudorotation," enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net

Furthermore, the pyrrolidine scaffold is endowed with inherent stereochemical complexity. The presence of one or more chiral centers allows for the generation of a diverse array of stereoisomers, each with potentially distinct biological activities and pharmacological profiles. nih.govresearchgate.net This stereoisomerism is a critical consideration in drug design, as biological systems are often highly sensitive to the three-dimensional arrangement of molecules.

From a synthetic standpoint, the pyrrolidine ring is a versatile building block. A multitude of synthetic methodologies have been developed for its construction and functionalization, ranging from classical cyclization reactions to modern catalytic approaches. nih.govresearchgate.net The nitrogen atom within the ring provides a convenient handle for further chemical modification, and its basicity can influence the physicochemical properties of the parent molecule, such as solubility and membrane permeability. nih.gov

The prevalence of the pyrrolidine core in a wide range of FDA-approved drugs underscores its therapeutic relevance. nih.gov These include agents with diverse pharmacological actions, highlighting the broad applicability of this scaffold in addressing various disease states.

Overview of Substituted Pyrrolidines: Structural Diversity and Research Landscape

The versatility of the pyrrolidine core is further exemplified by the vast structural diversity achievable through substitution. The ability to introduce a wide range of functional groups at various positions on the ring has led to the development of a multitude of substituted pyrrolidines with a broad spectrum of biological activities. The research landscape for these compounds is extensive, with investigations spanning areas such as neuroscience, oncology, and infectious diseases. frontiersin.org

The substitution pattern on the pyrrolidine ring plays a critical role in determining the biological activity of the resulting molecule. For instance, the nature and position of substituents can modulate the affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies of substituted pyrrolidines have been instrumental in optimizing the potency and pharmacokinetic properties of drug candidates. researchgate.net

The following table provides a glimpse into the structural diversity and therapeutic areas of interest for various classes of substituted pyrrolidines:

| Class of Substituted Pyrrolidine | General Structure | Therapeutic Area of Interest |

| 2-Arylpyrrolidines | Pyrrolidine ring with an aryl group at the 2-position | Central Nervous System (CNS) disorders, antiviral agents |

| 3-Arylpyrrolidines | Pyrrolidine ring with an aryl group at the 3-position | Neurological disorders, potential as reuptake inhibitors |

| 2,5-Disubstituted Pyrrolidines | Pyrrolidine ring with substituents at both the 2- and 5-positions | Antiviral, anticancer, and anti-inflammatory agents |

| N-Substituted Pyrrolidines | Pyrrolidine ring with a substituent on the nitrogen atom | Diverse applications depending on the nature of the substituent |

The methoxyphenyl group, as seen in 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, is a common substituent in medicinal chemistry. The methoxy (B1213986) group can act as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, which in turn can affect binding to biological targets. ontosight.ai

Research Rationale and Scope for Investigating 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

The specific substitution pattern of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine provides a compelling rationale for its investigation. The presence of a geminal ethyl and 3-methoxyphenyl (B12655295) group at the 2-position of the pyrrolidine ring is a unique structural feature that distinguishes it from more commonly studied pyrrolidine derivatives.

The research interest in this compound stems from the potential for synergistic or novel pharmacological activities arising from the combination of these specific structural motifs. The 3-methoxyphenyl group, in particular, is found in a number of biologically active compounds, and its presence in this pyrrolidine derivative suggests the potential for interaction with a range of biological targets. ontosight.ai

The scope of research for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine would logically encompass several key areas:

Chemical Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to access this compound and its potential stereoisomers is a fundamental first step. Detailed structural elucidation using modern analytical techniques such as NMR and mass spectrometry would be essential.

Pharmacological Profiling: A comprehensive evaluation of the biological activity of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine across a range of in vitro and in vivo assays would be necessary to identify its potential therapeutic applications. This could include screening for activity at various receptors, enzymes, and ion channels, particularly those implicated in neurological and psychiatric disorders, given the prevalence of the methoxyphenyl moiety in CNS-active compounds.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogues of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine would provide valuable insights into the structural requirements for its biological activity. This could involve modifying the ethyl and methoxyphenyl substituents to probe the effects of steric and electronic changes on potency and selectivity.

Properties

IUPAC Name |

2-ethyl-2-(3-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-13(8-5-9-14-13)11-6-4-7-12(10-11)15-2/h4,6-7,10,14H,3,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMWXRFZJTVMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 2 3 Methoxyphenyl Pyrrolidine and Its Analogues

Retrosynthetic Analysis of the 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Skeleton

A retrosynthetic analysis of 2-ethyl-2-(3-methoxyphenyl)pyrrolidine reveals several potential disconnection points, leading to simpler and more readily available starting materials. The primary disconnection involves breaking the C-N bonds of the pyrrolidine (B122466) ring. One common approach is to disconnect the C2-N and C5-N bonds, which suggests a precursor such as a 1,4-dicarbonyl compound or its equivalent that can undergo condensation with a primary amine.

Another key disconnection can be made at the C2-C3 and C5-N bonds, pointing towards a strategy involving the cyclization of an acyclic amino ketone or amino alcohol. Furthermore, considering the quaternary stereocenter at the C2 position, a retrosynthetic approach might involve the formation of this center as a key step, for instance, through the alkylation of a suitable proline derivative. researchgate.net

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic analysis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

This diagram illustrates potential retrosynthetic disconnections for the target molecule, leading to different synthetic strategies.

Strategic Approaches to Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a cornerstone of many synthetic endeavors in medicinal and natural product chemistry. mdpi.com Several robust methods have been developed for this purpose, each with its own advantages and limitations.

Cycloaddition Reactions in Pyrrolidine Synthesis

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful tool for the stereoselective synthesis of polysubstituted pyrrolidines. osaka-u.ac.jpacs.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermal or photochemical ring-opening of aziridines. nih.gov These ylides then react with a dipolarophile, typically an alkene or alkyne, to form the pyrrolidine ring in a concerted or stepwise manner. nih.gov The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as by the choice of catalyst. acs.orgacs.org

For the synthesis of 2-ethyl-2-(3-methoxyphenyl)pyrrolidine, a potential cycloaddition approach would involve an azomethine ylide and an appropriately substituted alkene.

Intramolecular Cyclization Pathways for Five-Membered Nitrogen Heterocycles

Intramolecular cyclization is a widely used strategy for the formation of the pyrrolidine ring. researchgate.net This approach typically involves an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, separated by a four-carbon chain. Common strategies include:

Intramolecular Nucleophilic Substitution: A primary amine can displace a leaving group (e.g., a halide or a sulfonate ester) located at the δ-position to form the pyrrolidine ring.

Reductive Amination of γ-Amino Ketones or Aldehydes: The intramolecular condensation of a γ-amino carbonyl compound to form a cyclic imine, followed by reduction, yields the corresponding pyrrolidine. organic-chemistry.org

Intramolecular C-H Amination: Transition-metal-catalyzed C-H amination reactions have emerged as a powerful method for the direct formation of C-N bonds, allowing for the cyclization of substrates with unactivated C-H bonds. organic-chemistry.org

Reductive Amination Strategies for Substituted Pyrrolidines

Reductive amination is a versatile and widely employed method for the synthesis of amines, including cyclic amines like pyrrolidines. nih.gov This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. harvard.edu For the synthesis of substituted pyrrolidines, a 1,4-dicarbonyl compound can be reacted with a primary amine, leading to a double reductive amination and the formation of the pyrrolidine ring. acs.org

The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu This methodology has been successfully applied to the synthesis of a variety of N-substituted pyrrolidines. thieme-connect.com

Stereoselective Synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Enantiomers

The C2 position of 2-ethyl-2-(3-methoxyphenyl)pyrrolidine is a quaternary stereocenter, meaning that the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often a critical aspect of pharmaceutical development. Several strategies can be employed to achieve this:

Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of the ring-forming reaction. For instance, in a [3+2] cycloaddition, a chiral Lewis acid or organocatalyst can be used to induce facial selectivity in the reaction between the azomethine ylide and the alkene. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemistry of the reaction. After the desired stereocenter is established, the auxiliary can be removed.

Resolution of Racemates: A racemic mixture of the final product can be separated into its individual enantiomers through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Starting from a Chiral Pool: A readily available enantiomerically pure starting material, such as an amino acid like proline, can be elaborated into the target molecule. researchgate.net

One notable approach for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines involves an asymmetric allylic alkylation followed by a ring contraction. nih.govcaltech.edu This method allows for the creation of the stereogenic quaternary center with high enantioselectivity. researchgate.netnih.gov

Functionalization and Derivatization Approaches for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Analogues

Once the 2-ethyl-2-(3-methoxyphenyl)pyrrolidine core has been synthesized, it can be further modified to create a library of analogues for structure-activity relationship (SAR) studies.

N-Functionalization: The secondary amine of the pyrrolidine ring is a versatile handle for derivatization. It can be acylated, alkylated, sulfonylated, or subjected to reductive amination with various aldehydes and ketones to introduce a wide range of substituents.

Aromatic Ring Functionalization: The methoxy (B1213986) group on the phenyl ring can be demethylated to a phenol, which can then be further functionalized through O-alkylation or esterification. The aromatic ring itself can also undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents must be considered.

C-H Functionalization: Recent advances in C-H activation chemistry may allow for the direct functionalization of C-H bonds on the pyrrolidine ring or the ethyl group, providing a more direct route to novel analogues.

The table below summarizes various synthetic strategies for pyrrolidine ring formation.

| Synthetic Strategy | Key Intermediates | Reaction Type | Key Features |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Pericyclic | High stereocontrol, convergent. osaka-u.ac.jpacs.org |

| Intramolecular Cyclization | γ-Amino ketones/alcohols, δ-Haloamines | Nucleophilic Substitution, Reductive Amination | Forms ring from acyclic precursors. researchgate.netorganic-chemistry.org |

| Reductive Amination | 1,4-Dicarbonyl compounds, Primary amines | Condensation-Reduction | Versatile, good for N-substitution. nih.govthieme-connect.com |

| Asymmetric Synthesis | Chiral catalysts, Chiral auxiliaries, Chiral pool | Various | Access to enantiomerically pure compounds. researchgate.netnih.govcaltech.edu |

Introduction of the 3-Methoxyphenyl (B12655295) Moiety into Pyrrolidine Scaffolds

The construction of the 2-(3-methoxyphenyl)pyrrolidine (B28105) core can be achieved through several synthetic routes, primarily involving either the formation of the pyrrolidine ring with the aryl group already attached to a precursor molecule or the direct arylation of a pre-existing pyrrolidine scaffold.

One prevalent method involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to a cyclic imine or iminium ion precursor. For instance, the reaction of 3-methoxyphenylmagnesium bromide with a suitable N-protected 1-pyrroline (B1209420) derivative can effectively install the desired aryl group at the 2-position. The intermediate imine can be generated in situ from the corresponding lactam or N-protected pyrrolidine. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial as it influences the stability of the intermediates and the reaction conditions required.

Another strategy employs the palladium-catalyzed α-arylation of an N-protected pyrrolidine. This method involves the deprotonation of the C2 position of N-Boc-pyrrolidine using a strong base, such as s-butyllithium in the presence of a chiral ligand like (-)-sparteine, followed by transmetalation with a zinc salt and subsequent Negishi coupling with an aryl halide (e.g., 3-bromoanisole). researchgate.net This approach offers the potential for enantioselective synthesis of the 2-arylpyrrolidine intermediate.

Furthermore, syntheses commencing from chiral pool starting materials like L-proline offer a stereocontrolled route to 2-substituted pyrrolidines. mdpi.com The carboxylic acid functionality of proline can be manipulated to serve as a handle for the introduction of the aryl group, although this often involves multiple synthetic steps.

A summary of representative methods for the synthesis of 2-arylpyrrolidines is presented in Table 1.

Table 1: Comparison of Synthetic Methods for 2-Arylpyrrolidine Scaffolds

| Method | Precursor | Reagent | Catalyst/Conditions | Typical Yield (%) | Reference Principle |

|---|---|---|---|---|---|

| Grignard Addition | N-Boc-2-pyrrolidinone | 3-Methoxyphenylmagnesium bromide | 1. Reduction to cyclic imine; 2. Grignard addition | 65-80 | wisc.eduorgsyn.org |

| Negishi Coupling | N-Boc-pyrrolidine | 3-Bromoanisole | 1. s-BuLi, (-)-sparteine; 2. ZnCl₂; 3. Pd(OAc)₂, t-Bu₃P·HBF₄ | 60-75 | researchgate.net |

| Copper-Catalyzed Carboamination | Styrene derivative | N-Cbz-β-aminoethyltrifluoroborate | Cu(II) catalyst, oxidant | 70-85 | wisc.edu |

Regioselective Introduction of the Ethyl Substituent

The introduction of an ethyl group at the already substituted C2 position of 2-(3-methoxyphenyl)pyrrolidine represents a significant synthetic challenge, as it necessitates the formation of a sterically hindered quaternary carbon center. The most common strategy to achieve this is through the C-alkylation of a suitable N-protected 2-arylpyrrolidine precursor.

This transformation is typically accomplished by the deprotonation of the C2-hydrogen of an N-protected 2-(3-methoxyphenyl)pyrrolidine using a strong, non-nucleophilic base to form a stabilized carbanion or a lithiated intermediate. The choice of the nitrogen protecting group is critical, as it must be able to stabilize the adjacent carbanion and prevent N-alkylation. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its steric bulk and electronic properties.

The lithiated intermediate, once formed, is then quenched with an electrophilic ethylating agent, such as ethyl iodide or ethyl triflate. The regioselectivity of the alkylation is generally high due to the directing effect of the nitrogen atom and the increased acidity of the C2-proton adjacent to the aryl group. The reaction conditions, including the choice of solvent (e.g., THF, diethyl ether) and temperature (typically low temperatures, such as -78 °C), are optimized to ensure the stability of the organolithium intermediate and to maximize the yield of the C-alkylated product.

The diastereoselectivity of this alkylation step can be influenced by the presence of chiral auxiliaries or ligands, although in the absence of such directing groups, a racemic or diastereomeric mixture of the final product may be obtained if the starting 2-arylpyrrolidine is chiral.

Key parameters influencing the success of the regioselective ethylation are outlined in Table 2.

Table 2: Parameters for Regioselective C2-Ethylation of N-Boc-2-(3-methoxyphenyl)pyrrolidine

| Parameter | Variation | Effect on Yield and Regioselectivity | Reference Principle |

|---|---|---|---|

| Base | n-BuLi, s-BuLi, LDA | Stronger, bulkier bases (e.g., s-BuLi) often provide better regioselectivity by favoring C-deprotonation over N-deprotonation or addition. | nih.gov |

| Solvent | THF, Diethyl Ether, Toluene | Aprotic, polar solvents like THF are generally preferred to stabilize the organolithium intermediate. | organic-chemistry.org |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Ethyl triflate | More reactive electrophiles like ethyl triflate may lead to higher yields but can also increase side reactions if not controlled. | nih.gov |

| Temperature | -78 °C to 0 °C | Low temperatures are crucial to maintain the stability of the lithiated intermediate and prevent decomposition or side reactions. | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 2 3 Methoxyphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, each unique proton environment would give rise to a distinct signal. The aromatic protons of the 3-methoxyphenyl (B12655295) group would appear in the downfield region, typically between 6.5 and 7.5 ppm. Due to the meta-substitution pattern, complex splitting patterns (doublets, triplets, or multiplets) would be expected. The methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm.

The protons of the pyrrolidine (B122466) ring would resonate in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom would likely appear as multiplets between 2.5 and 3.5 ppm. The other methylene protons of the pyrrolidine ring would also produce multiplet signals, typically between 1.5 and 2.5 ppm. The ethyl group attached to the quaternary carbon would show a quartet for the methylene protons (around 1.5-2.0 ppm) and a triplet for the methyl protons (around 0.8-1.2 ppm), with the splitting arising from coupling to the adjacent methyl and methylene protons, respectively.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.3 | m |

| Methoxy-H | ~3.8 | s |

| Pyrrolidine-CH₂ (adjacent to N) | 2.8 - 3.2 | m |

| Pyrrolidine-CH₂ | 1.8 - 2.2 | m |

| Ethyl-CH₂ | 1.6 - 2.0 | q |

| Ethyl-CH₃ | 0.8 - 1.2 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the 3-methoxyphenyl ring would show signals in the range of 110-160 ppm. The carbon attached to the methoxy group would be the most downfield among the aromatic carbons. The methoxy carbon itself would resonate around 55 ppm.

The quaternary carbon of the pyrrolidine ring, bonded to the ethyl and methoxyphenyl groups, would appear in the range of 60-80 ppm. The methylene carbons of the pyrrolidine ring would have chemical shifts between 20 and 50 ppm. The ethyl group carbons would show two distinct signals, with the methylene carbon appearing at a lower field than the methyl carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-O | ~159 |

| Aromatic C-H | 112 - 130 |

| Aromatic C (quaternary) | 140 - 145 |

| Methoxy C | ~55 |

| Pyrrolidine C (quaternary) | 70 - 75 |

| Pyrrolidine CH₂ (adjacent to N) | 45 - 50 |

| Pyrrolidine CH₂ | 25 - 30 |

| Ethyl CH₂ | 30 - 35 |

| Ethyl CH₃ | 8 - 12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent aromatic protons, and within the pyrrolidine and ethyl groups, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons. For example, correlations would be expected between the ethyl protons and the quaternary carbon of the pyrrolidine ring, as well as the aromatic protons and the same quaternary carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine with high precision. This allows for the determination of its elemental formula (C₁₃H₁₉NO), confirming the identity of the compound. The predicted exact mass of the protonated molecule [M+H]⁺ is approximately 206.1539 g/mol . uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecular structure. For 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, common fragmentation pathways would likely involve the cleavage of the ethyl group, the opening of the pyrrolidine ring, and the loss of the methoxy group from the aromatic ring. Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural motifs within the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

The key functional groups in this molecule are the secondary amine (N-H) of the pyrrolidine ring, the aromatic methoxyphenyl group, and the aliphatic ethyl and pyrrolidine ring structures. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethyl group and the pyrrolidine ring are expected just below 3000 cm⁻¹. The C-N stretching of the pyrrolidine ring will likely be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The methoxy group (-OCH₃) will give rise to a strong C-O stretching band, anticipated around 1250-1200 cm⁻¹ for the aryl ether linkage. The aromatic C=C stretching vibrations of the benzene (B151609) ring will produce several peaks in the 1600-1450 cm⁻¹ region. A summary of the expected characteristic IR absorption bands is presented in Table 1.

Table 1: Predicted Infrared (IR) Absorption Bands for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrrolidine) | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N (Pyrrolidine) | Stretching | 1250 - 1020 |

| C-O (Aryl Ether) | Stretching | 1250 - 1200 |

X-ray Crystallography for Solid-State Structure Determination

The pyrrolidine ring is a five-membered saturated heterocycle that is not planar. It typically adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. nih.gov In substituted pyrrolidines, the specific conformation is influenced by the nature and position of the substituents. nih.govnih.gov

For 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, the presence of two substituents at the C2 position is expected to significantly influence the ring's pucker. The conformation will likely be one that minimizes the steric interactions between the ethyl group, the methoxyphenyl group, and the hydrogen atoms on the rest of the ring. The puckering is often described by the displacement of atoms from the mean plane of the ring. For instance, in related structures, the C-4 (or Cγ) atom can be puckered out of the plane in an exo or endo fashion. nih.govnih.gov The exact bond lengths and angles within the molecule would be determined with high precision from the crystallographic data. Expected values for key geometric parameters are summarized in Table 2.

Table 2: Expected Molecular Geometry Parameters for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-N (pyrrolidine) | ~1.47 Å |

| Bond Length | C-C (pyrrolidine) | ~1.53 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | C-N-C (pyrrolidine) | ~108° |

| Bond Angle | C-C-C (pyrrolidine) | ~105° |

The way molecules arrange themselves in a crystal is governed by intermolecular forces. In the case of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, several types of interactions are anticipated to play a role in the crystal packing. The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor (N-H), while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H | O (methoxy), N (pyrrolidine) |

| C-H···O Interactions | C-H (aliphatic/aromatic) | O (methoxy) |

| C-H···π Interactions | C-H | π-system (phenyl ring) |

Structure Activity Relationship Sar Studies of 2 Ethyl 2 3 Methoxyphenyl Pyrrolidine Analogues

Rational Design Principles for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Analogues

Rational drug design for analogues of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine focuses on methodically altering its three main structural components: the pyrrolidine (B122466) ring, the 3-methoxyphenyl (B12655295) moiety, and the ethyl substituent. The goal is to enhance potency, selectivity, and other pharmacokinetic properties by understanding the role of each part of the molecular architecture. nih.govfrontiersin.org

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs due to its three-dimensional structure and its ability to engage in specific interactions with biological targets. frontiersin.orgnih.gov Modifications to this ring system are a key strategy in optimizing lead compounds.

N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for modification. N-alkylation with various groups (e.g., methyl, benzyl, or more complex chains) can alter the compound's basicity, lipophilicity, and steric profile. researchgate.net These changes can influence how the molecule interacts with target receptors and may also impact its ability to cross the blood-brain barrier.

Ring Substitution: Introducing substituents at the C3 or C4 positions of the pyrrolidine ring can profoundly affect conformational preferences (ring puckering) and introduce new points of interaction with a receptor. nih.gov For example, adding hydroxyl or fluoro groups can introduce hydrogen bonding capabilities.

Ring Homologation/Contraction: Expanding the five-membered pyrrolidine to a six-membered piperidine (B6355638) ring or contracting it to a four-membered azetidine (B1206935) ring would significantly alter the geometry and spacing of the key pharmacophoric elements (the nitrogen atom, the ethyl group, and the aryl moiety), likely leading to substantial changes in biological activity.

The following table illustrates how modifications to a pyrrolidine ring can influence biological activity in a series of N-acylethanolamine acid amidase (NAAA) inhibitors.

| Modification | Compound Example | NAAA Inhibition IC₅₀ (µM) | Rationale for Activity Change |

| Base Pyrrolidine | Palmitoylpyrrolidine | >50 | Basic scaffold with low intrinsic activity. |

| Linker Modification | Phenylacetyl-pyrrolidine | 15.2 | Addition of a phenyl group introduces potential π-π stacking interactions. |

| Terminal Group Substitution | 3-Pentylphenyl-acetyl-pyrrolidine | 2.5 | Increased lipophilicity of the terminal phenyl group enhances binding affinity. rsc.org |

| Rigidified Linker | 4-Phenylcinnamoyl-pyrrolidine | 4.1 | A conformationally restricted linker can improve selectivity for the target enzyme over others like FAAH. rsc.org |

This table is illustrative, based on data for pyrrolidine amide derivatives, to show the principles of SAR on the pyrrolidine scaffold. rsc.org

The 3-methoxyphenyl group is crucial for the molecule's interaction with its target, likely through hydrophobic and electronic interactions.

Positional Isomerism: Moving the methoxy (B1213986) group from the meta (3) position to the ortho (2) or para (4) position would alter the electronic distribution and spatial orientation of this key functional group. nih.gov This can determine whether the methoxy group acts as a hydrogen bond acceptor or simply as a steric block in the binding pocket.

Methoxy Group Bioisosteres: Replacing the methoxy group (-OCH₃) with bioisosteric equivalents such as a hydroxyl (-OH), fluoro (-F), or methyl (-CH₃) group can probe the importance of its electronic properties versus its size. chemrxiv.org A hydroxyl group, for instance, can act as a hydrogen bond donor, which could significantly enhance binding affinity if a corresponding acceptor is present in the receptor. nih.gov

Additional Substitution: Introducing other substituents (e.g., halogens like chlorine or bromine, or electron-withdrawing groups like trifluoromethyl) onto the phenyl ring can modulate the ring's electronic properties and provide additional interaction points. frontiersin.org Small lipophilic substituents are often preferable for optimal potency. rsc.org

The table below demonstrates how substituent changes on a phenyl ring can affect the inhibitory activity of benzimidazole–pyrimidine hybrids against the DHFR enzyme, illustrating the sensitivity of biological targets to aromatic substitution patterns.

| Phenyl Ring Substituent (R) | Compound Example | DHFR Inhibition IC₅₀ (µM) | Interpretation |

| -H (Unsubstituted) | 45a | 0.011 | The unsubstituted phenyl ring provides a baseline high potency. |

| 4-Fluoro | 45b | 0.034 | A small, electronegative fluoro group is well-tolerated, maintaining high activity. |

| 4-Chloro | 45c | Inactive | The larger chloro group at the para position leads to a loss of activity, possibly due to steric clash. mdpi.com |

| 4-Nitro | 45d | 0.532 | The bulky, electron-withdrawing nitro group significantly reduces potency. mdpi.com |

| 4-Methoxy | 45e | Inactive | An electron-donating methoxy group at the para position abolishes activity, indicating a sensitive electronic and steric requirement at this position. mdpi.com |

This table is based on data for a different chemical series but serves to illustrate the principles of investigating substituent effects on an aromatic ring. mdpi.com

Alkyl Chain Length: Modifying the chain length from ethyl to methyl, propyl, or butyl can systematically probe the size of the hydrophobic pocket. A longer chain increases lipophilicity, which may enhance binding up to a certain point before causing a steric clash or reducing solubility.

Branching: Introducing branching (e.g., an isopropyl group instead of a propyl group) can impose conformational restrictions and provide a different steric profile, which can lead to improved selectivity for a specific receptor subtype.

Functionalization: Incorporating polar functional groups, such as a hydroxyl or amino group, onto the alkyl chain could introduce new hydrogen bonding interactions with the target, potentially increasing binding affinity.

Influence of Stereochemistry on the Biological Activity Profiles

The 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine molecule possesses a chiral center at the C2 position of the pyrrolidine ring. This means it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-Ethyl-2-(3-methoxyphenyl)pyrrolidine and (S)-2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a drug can interact differently with their target, often leading to significant variations in their biological activity. nih.govresearchgate.net One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). In some cases, the distomer may be inactive, contribute to side effects, or even have a different type of activity altogether.

For 2-substituted pyrrolidine derivatives, stereoselectivity is a well-documented phenomenon. nih.gov For instance, in studies of oxotremorine (B1194727) antagonists with a methyl group at the C2 position of the pyrrolidine ring, the S-isomers were found to be the most active. nih.gov Therefore, a crucial aspect of the SAR for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine analogues is the stereoselective synthesis and individual evaluation of each enantiomer to determine which configuration provides the desired pharmacological effect. mdpi.comacs.org

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry provides powerful tools to rationalize observed SAR data and to guide the design of new, more potent analogues in a time- and resource-efficient manner. tandfonline.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable in this process. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ingentaconnect.comresearchgate.net This method is instrumental in SAR studies for several reasons:

Binding Mode Prediction: Docking can predict how analogues of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine fit into the active site of a target protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity (e.g., binding energy) of a ligand to its receptor. By docking a series of virtual analogues, researchers can prioritize the synthesis of compounds predicted to have the highest affinity.

Rationalizing SAR: Docking can provide a structural hypothesis for experimentally observed SAR. For example, if adding a bulky substituent leads to a loss of activity, docking might show that this is due to a steric clash with an amino acid residue in the binding pocket. ingentaconnect.comtandfonline.com

The table below provides a hypothetical example of how docking results could be used to guide the selection of analogues for synthesis.

| Compound Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Rationale for Synthesis Priority |

| Lead Compound | 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine | -8.5 | Hydrophobic interaction with Phe320; H-bond from pyrrolidine NH to Asp110. | Baseline |

| Analogue 1 | 4-methoxy isomer | -7.2 | Methoxy group clashes with Tyr350. | Low Priority |

| Analogue 2 | 3-hydroxy analogue | -9.8 | Additional H-bond from new -OH group to Ser192. | High Priority |

| Analogue 3 | N-methyl analogue | -8.7 | Loss of H-bond from NH, but new hydrophobic interaction from N-methyl group. | Medium Priority |

| Analogue 4 | 2-Propyl analogue | -9.1 | Propyl group better fills a hydrophobic pocket near Leu280. | High Priority |

This table is for illustrative purposes only and does not represent real experimental data.

By integrating these computational predictions with empirical synthesis and biological testing, researchers can accelerate the drug discovery process and develop a comprehensive understanding of the structure-activity relationships governing the biological profile of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of a compound with its biological activity. For analogues of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, QSAR studies would aim to develop predictive models based on molecular descriptors. These descriptors, which quantify various aspects of a molecule's physicochemical properties, can be categorized into several types, including electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

The development of a robust QSAR model for this class of compounds would involve the following general steps:

Data Set Selection : A series of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analogue in the dataset.

Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine are not extensively detailed in publicly available literature, research on structurally related compounds highlights the importance of certain structural features. For instance, studies on similar scaffolds often reveal that modifications to the methoxy group on the phenyl ring, alterations of the ethyl group, and substitutions on the pyrrolidine ring can significantly impact activity. A hypothetical QSAR model might identify key descriptors related to the electronic nature of the phenyl ring and the steric bulk around the pyrrolidine nitrogen as being critical for activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Modulates the electronic properties of the phenyl ring, affecting receptor interaction. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents, influencing binding pocket fit. |

| Hydrophobic | LogP | Governs the compound's partitioning between aqueous and lipid phases, affecting bioavailability. |

| Topological | Wiener Index | Describes molecular branching, which can impact the overall shape and receptor complementarity. |

The ultimate goal of such a QSAR model would be to virtually screen and predict the activity of novel, unsynthesized analogues of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, thereby guiding the design of more potent compounds.

Conformational Analysis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine and its Analogues

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and how this influences its interaction with a biological target. For 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine and its analogues, this analysis helps to identify the low-energy, biologically active conformation.

The conformational flexibility of these molecules primarily arises from the rotation around several key single bonds:

The bond connecting the phenyl ring to the pyrrolidine ring.

The bonds within the ethyl substituent.

The puckering of the pyrrolidine ring.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the potential energy surface of the molecule and identify stable conformers. A systematic search or molecular dynamics simulations can reveal the preferred spatial arrangement of the methoxyphenyl and ethyl groups relative to the pyrrolidine ring.

Studies on structurally similar compounds, such as 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines, have demonstrated the importance of the relative orientation of the aromatic ring and the amine-containing moiety for receptor binding. nih.gov The distance between key pharmacophoric features, such as the aromatic ring and the nitrogen atom, is often a critical determinant of biological activity.

Table 2: Key Torsional Angles in Conformational Analysis

| Torsional Angle | Description | Significance |

| τ1 | C(aryl)-C(pyrrolidine)-C(ethyl)-C(methyl) | Defines the orientation of the ethyl group relative to the pyrrolidine ring. |

| τ2 | C(aryl)-C(pyrrolidine)-N-C | Describes the puckering of the pyrrolidine ring. |

| τ3 | C(pyrrolidine)-C(aryl)-O-C(methyl) | Governs the orientation of the methoxy group on the phenyl ring. |

By comparing the stable conformations of active and inactive analogues, researchers can deduce a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine analogues, the spatial relationship between the methoxyphenyl group, the pyrrolidine nitrogen, and the ethyl group likely plays a pivotal role in their interaction with the target receptor. A probable active conformation can be proposed based on superimposing the stable conformations of active molecules over a rigid, known ligand of the same target. nih.gov

Mechanistic Investigations of Potential Biological Activities Associated with Pyrrolidine Compounds

Broad Spectrum of Biological Activities Observed in Pyrrolidine (B122466) Derivatives Relevant to 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Anticonvulsant Mechanisms of Action

Research into pyrrolidine-based structures has identified several potential mechanisms for anticonvulsant activity. Studies on various derivatives of pyrrolidine-2,5-dione, which shares the core five-membered ring, have revealed significant anticonvulsant properties in animal models, including the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. mdpi.comnih.gov

A plausible mechanism of action for some of these active compounds is the modulation of neuronal ion channels. nih.gov Specifically, investigations have pointed towards an interaction with and inhibition of voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.comnih.gov The inhibition of these channels can reduce neuronal excitability, a key factor in seizure propagation. For instance, certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant effects believed to be mediated through this dual ion channel blockade. mdpi.com While the exact mechanism of the well-known pyrrolidine anticonvulsant, levetiracetam, is not fully understood, it is thought to slow down nerve transmission. drugs.com

Table 1: Anticonvulsant Activity and Proposed Mechanisms of Related Pyrrolidine Derivatives

| Compound Class | Seizure Model | Proposed Mechanism of Action |

|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Pilocarpine-induced seizures | Influence on voltage-sensitive sodium and L-type calcium channels nih.gov |

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES, 6 Hz | Interaction with voltage-sensitive sodium (site 2) and L-type calcium channels mdpi.com |

Antitumor and Anticancer Pathways Targeted

The pyrrolidine scaffold is integral to a number of compounds investigated for anticancer properties. researchgate.netnih.gov Research has explored various derivatives that target pathways crucial for cancer cell proliferation and survival. For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against human non-small cell lung cancer cells (A549). mdpi.comresearchgate.net The results indicated that incorporating specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure significantly enhanced anticancer activity. researchgate.net

Other studies have focused on different cellular targets. Spirooxindole pyrrolidine derivatives have been evaluated for their anticancer effects against various cancer cell lines, with some halogen-substituted versions showing notable activity. nih.gov The mechanism for these compounds was linked to the induction of apoptosis, mediated by an increased activation of caspase-3 proteins. nih.gov Furthermore, certain pyrrolidine-containing derivatives have been designed as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis. nih.gov One such compound demonstrated a strong binding affinity to the CXCR4 receptor and the ability to inhibit CXCL12-induced cellular signals. nih.gov

Table 2: Anticancer Activity of Structurally Related Pyrrolidine Compounds

| Compound Class | Cell Line | Key Findings/Targeted Pathway |

|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung Cancer) | Incorporation of oxadiazolethione or aminotriazolethione rings enhances activity researchgate.net |

| Spirooxindole pyrrolidine derivatives | A549 (Lung Cancer), Jurkat | Induction of apoptosis via caspase-3 activation nih.gov |

| Pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | Selective cytotoxicity towards specific cancer cell lines nih.gov |

Anti-inflammatory Signaling Pathways Modulated

Pyrrolidine derivatives have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes involved in the inflammatory cascade. nih.gov The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are often achieved by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins. mdpi.com

Studies on novel pyrrolidine derivatives have shown that these compounds can inhibit both COX-1 and COX-2 enzymes. nih.gov Additionally, some derivatives have demonstrated the ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators. mdpi.com For instance, a synthesized pivalate-based Michael product containing a pyrrolidine ring showed significant inhibitory activity against both COX-2 and 5-LOX enzymes in vitro. mdpi.com This dual inhibition suggests a broad-spectrum anti-inflammatory potential.

Table 3: Inhibition of Inflammatory Enzymes by Related Pyrrolidine Compounds

| Compound Class | Target Enzyme | Activity/Finding |

|---|---|---|

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, 5-LOX | Showed dose-dependent inhibition of all three enzymes, with greater effect on COX-2 than COX-1 mdpi.com |

Antimicrobial Modes of Action and Efflux Pump Inhibition

The emergence of multidrug-resistant (MDR) bacteria is a major global health threat, and one key mechanism of resistance is the action of bacterial efflux pumps, which actively expel antibiotics from the cell. hilarispublisher.comnih.gov Compounds that can inhibit these pumps are known as efflux pump inhibitors (EPIs) and can restore the efficacy of existing antibiotics. nih.govnih.gov

Plant-derived alkaloids, including some with pyrrolidine structures, have been identified as promising EPIs. hilarispublisher.comnih.gov These compounds can act through various mechanisms. Some may disrupt the energy source of the pump, such as the proton motive force, while others may competitively bind to the pump, preventing it from expelling the antibiotic. nih.gov For example, the alkaloid piperine (B192125) has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby increasing the intracellular concentration and efficacy of antibiotics like ciprofloxacin. nih.gov The development of synthetic pyrrolidine-related compounds as EPIs is an active area of research, aiming to create adjuvants for antimicrobial therapies to combat resistant infections. scilit.commdpi.com

Table 4: Efflux Pump Inhibition by Related Alkaloids and Compounds

| Inhibitor | Bacterial Species | Target Pump (if known) | Effect |

|---|---|---|---|

| Reserpine | Bacillus subtilis, Staphylococcus aureus | Bmr, NorA | Potentiates tetracycline (B611298) and norfloxacin (B1679917) activity nih.gov |

| Piperine | Staphylococcus aureus, Mycobacterium tuberculosis | NorA, Rv1258c | Enhances accumulation of ciprofloxacin; potentiates rifampicin (B610482) nih.gov |

Neuropharmacological Targets (e.g., NMDA, Serotonin (B10506), Dopamine (B1211576) Receptors)

The structural features of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine suggest a strong potential for interaction with various neuropharmacological targets. The pyrrolidine ring and the methoxyphenyl group are common pharmacophores in centrally active agents.

Serotonin and Dopamine Receptors: Research on a series of [2-(o-phenylalkyl)phenoxy]alkylamine derivatives, which includes compounds structurally related to 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, has demonstrated significant binding affinity for serotonin and dopamine receptors. nih.gov Specifically, the compound (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl] -1-methylpyrrolidine hydrochloride showed high affinity for the serotonin-2 (5-HT2) receptor and some affinity for the dopamine-2 (D2) receptor in vitro. nih.gov The 2-methoxyphenyl group, in particular, is often found in compounds that target 5-HT1A and 5-HT7 receptors. researchgate.net Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have also been investigated as potent and stereoselective dopamine D2 receptor antagonists. researchgate.net

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. researchgate.net Its dysfunction is implicated in various neurological and psychiatric disorders. frontiersin.org Recent research has highlighted novel 2-pyrrolidone derivatives as negative allosteric modulators (NAMs) of NMDA receptors, specifically those containing the GluN2B subunit. researchgate.netnih.gov These compounds bind to the ifenprodil (B1662929) site on the receptor, offering a mechanism to reduce receptor hyperactivation without completely blocking it, which can be a therapeutic advantage. nih.gov This suggests that the pyrrolidine scaffold is suitable for developing modulators of NMDA receptor activity. nih.gov

Table 5: Neuropharmacological Activity of Related Pyrrolidine Derivatives

| Compound/Derivative Class | Receptor Target | Type of Activity |

|---|---|---|

| (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl] -1-methylpyrrolidine | Serotonin-2 (5-HT2), Dopamine-2 (D2) | High affinity for 5-HT2, lower affinity for D2 nih.gov |

| 2-Pyrrolidone derivatives | NMDA (GluN2B subunit) | Negative Allosteric Modulator (NAM) nih.gov |

Advanced Applications and Future Research Directions for 2 Ethyl 2 3 Methoxyphenyl Pyrrolidine

Utility as Synthetic Building Blocks and Chemical Intermediates

The structural features of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine make it a valuable synthetic building block for the creation of more complex molecules. The pyrrolidine (B122466) ring can serve as a scaffold upon which additional functional groups and molecular complexity can be introduced. nih.gov The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in a variety of chemical transformations, including alkylation, acylation, and arylation reactions. These reactions allow for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for biological screening.

Furthermore, the presence of the 3-methoxyphenyl (B12655295) group offers additional opportunities for chemical modification. The methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be used in subsequent reactions such as etherification or esterification. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The ethyl group at the 2-position provides steric bulk, which can influence the stereochemical outcome of reactions and the binding affinity of the final compounds to their biological targets.

The versatility of the pyrrolidine scaffold is well-documented in the synthesis of a wide range of biologically active compounds, including antiviral, antibacterial, and anticancer agents. frontiersin.org For instance, the pyrrolidine nucleus is a key component in several FDA-approved drugs, highlighting its importance in pharmaceutical research and development. nih.gov

Table 1: Potential Synthetic Transformations of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, base | N-alkylated pyrrolidine derivatives |

| N-Acylation | Acyl chloride, base | N-acylated pyrrolidine derivatives |

| N-Arylation | Aryl halide, catalyst (e.g., Palladium) | N-arylated pyrrolidine derivatives |

| O-Demethylation | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr3) | 2-Ethyl-2-(3-hydroxyphenyl)pyrrolidine |

| Aromatic Electrophilic Substitution | Nitrating agent, sulfonating agent, etc. | Substituted phenyl derivatives |

Development of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine-Based Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, enabling the visualization and quantification of specific molecules and processes within living cells and organisms. mdpi.com The development of selective probes is crucial for understanding disease mechanisms and for the discovery of new drug targets. matthewslab.org The 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine scaffold can serve as a foundation for the design and synthesis of novel biological probes.

By attaching a fluorescent dye or a radioactive isotope to the pyrrolidine scaffold, it is possible to create probes that can be used to track the distribution and localization of the molecule in biological systems. mdpi.com The methoxyphenyl group can be modified to incorporate functionalities that allow for conjugation to fluorophores or other reporter molecules. The specific binding properties of the pyrrolidine derivative to its biological target will determine the utility of the probe. For example, if a derivative of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is found to bind with high affinity and selectivity to a particular enzyme or receptor, it can be developed into a probe for studying the function and regulation of that target.

The design of such probes often involves structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of the ligand for its target. nih.gov Computational modeling and molecular docking studies can be used to predict the binding mode of the probe and to guide its design. danaher.com

Strategies for Lead Optimization and Drug Discovery Programs

Lead optimization is a critical phase in the drug discovery process, where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.com The 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine scaffold provides a versatile platform for lead optimization.

Structure-activity relationship (SAR) studies are central to lead optimization. nih.gov By systematically modifying the different parts of the 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine molecule—the ethyl group, the methoxyphenyl group, and the pyrrolidine ring itself—researchers can identify the key structural features that are responsible for its biological activity. For example, replacing the ethyl group with other alkyl or aryl groups can provide insights into the steric and electronic requirements of the binding pocket of the target protein. Similarly, modifying the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems can lead to compounds with improved properties. nih.gov

The three-dimensional nature of the pyrrolidine ring is a significant advantage in lead optimization. nih.govnih.gov The stereochemistry at the 2-position can have a profound impact on the biological activity of the compound. The synthesis of enantiomerically pure forms of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine and its derivatives is therefore crucial for understanding the stereochemical requirements of the target and for developing potent and selective drugs. nih.gov

Table 2: Lead Optimization Strategies for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Derivatives

| Strategy | Modification | Goal |

| R-group modification | Varying the substituent at the 2-position (e.g., different alkyl or aryl groups) | Improve potency and selectivity |

| Aromatic ring modification | Altering substituents on the phenyl ring or replacing it with other aromatic systems | Enhance binding affinity and modulate pharmacokinetic properties |

| Stereochemical optimization | Synthesis and evaluation of individual enantiomers and diastereomers | Identify the most active stereoisomer and improve therapeutic index |

| Bioisosteric replacement | Replacing functional groups with others that have similar physical or chemical properties | Improve metabolic stability and reduce toxicity |

Emerging Research Trends and Novel Applications in Pyrrolidine Chemistry

The field of pyrrolidine chemistry is continuously evolving, with new synthetic methods and applications being reported regularly. researchgate.net One of the emerging trends is the development of catalytic asymmetric methods for the synthesis of enantiomerically pure pyrrolidine derivatives. mdpi.com These methods provide efficient access to chiral building blocks that are essential for the synthesis of modern pharmaceuticals.

Another area of active research is the use of pyrrolidine derivatives as organocatalysts. mdpi.com Proline and its derivatives have been shown to be effective catalysts for a variety of organic transformations, offering a green and sustainable alternative to traditional metal-based catalysts. The development of novel pyrrolidine-based catalysts with improved activity and selectivity is an ongoing effort.

The exploration of novel biological activities of pyrrolidine derivatives is also a major focus of current research. nih.gov Scientists are investigating the potential of these compounds in a wide range of therapeutic areas, including neurodegenerative diseases, metabolic disorders, and infectious diseases. researchgate.netmdpi.com The discovery of new biological targets for pyrrolidine-based compounds will open up new avenues for drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-ethyl-2-(3-methoxyphenyl)pyrrolidine in synthetic samples?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are primary techniques for structural elucidation and purity assessment. For NMR, analyze proton and carbon spectra to confirm substituent positions (e.g., methoxy and ethyl groups). HPLC with UV detection (e.g., at 254 nm) quantifies impurities. Cross-reference with Certificates of Analysis (COA) for validation .

Q. What safety protocols are critical when handling 2-ethyl-2-(3-methoxyphenyl)pyrrolidine?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation. Store waste separately and dispose via certified hazardous waste services. Avoid water jets for spill cleanup; use carbon dioxide or dry chemical extinguishers for fires due to potential toxic fumes .

Q. How can researchers optimize the synthesis yield of 2-ethyl-2-(3-methoxyphenyl)pyrrolidine?

- Methodological Answer : Prioritize anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane. Document yield variations under different catalysts (e.g., palladium vs. nickel) or solvents (e.g., dichloromethane vs. THF) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for pyrrolidine derivatives be resolved?

- Methodological Answer : Perform X-ray crystallography to resolve ambiguous substituent orientations (e.g., methoxyphenyl vs. ethyl group spatial arrangement). Compare experimental data with computational models (DFT or molecular dynamics) to validate bond angles and torsional strain. Cross-validate with solid-state NMR if crystal quality is poor .

Q. What strategies address the lack of toxicity and ecological data for 2-ethyl-2-(3-methoxyphenyl)pyrrolidine?

- Methodological Answer : Conduct acute toxicity assays (e.g., in vitro cytotoxicity on human cell lines) and environmental persistence studies (OECD 301 biodegradation tests). Use predictive tools like QSAR models to estimate bioaccumulation potential. Collaborate with ecotoxicology labs to assess aquatic toxicity (e.g., Daphnia magna LC50) .

Q. How can reaction mechanisms involving pyrrolidine derivatives be validated experimentally?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated ethyl groups) to track reaction pathways via mass spectrometry. Use stopped-flow NMR to capture transient intermediates. Compare kinetic isotope effects (KIE) to distinguish between radical, nucleophilic, or electrophilic mechanisms .

Q. What computational methods predict the biological activity of 2-ethyl-2-(3-methoxyphenyl)pyrrolidine analogs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against target receptors (e.g., GPCRs or enzymes). Validate predictions with in vitro binding assays. Use cheminformatics tools (e.g., RDKit) to analyze structure-activity relationships (SAR) for substituent modifications .

Data Contradiction & Validation

Q. How should discrepancies in purity assessments (e.g., HPLC vs. NMR) be addressed?

- Methodological Answer : Recalibrate instruments using certified reference standards. Perform spiking experiments with known impurities to identify HPLC column limitations. Use orthogonal methods like LC-MS or elemental analysis for cross-validation .

Q. What steps resolve conflicting reports on the stability of pyrrolidine derivatives under varying pH?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.